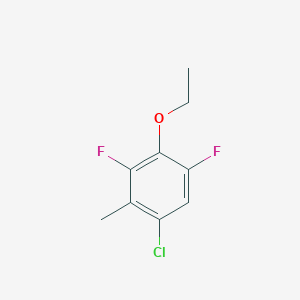

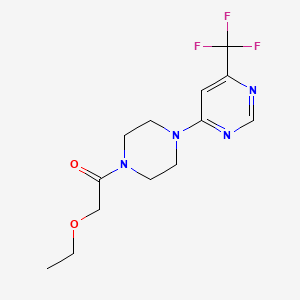

![molecular formula C17H14BrN3 B2813877 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-09-7](/img/structure/B2813877.png)

9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties .

Synthesis Analysis

A series of new 6-[(N 1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin 1a or 5-fluoroisatin 1b . The 6H-indolo[2,3-b]quinoxaline and its 9-fluoro-analog are individually reacted with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is planar and fused . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6H-indolo[2,3-b]quinoxaline derivatives include a multi-step protocol starting from isatin or 5-fluoroisatin . The reaction with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone results in the formation of the final compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are largely determined by their planar and fused molecular structure . The thermal stability of the compound-DNA complex is an important parameter for the elucidation of anticancer, antiviral, and other activities .Applications De Recherche Scientifique

Synthesis and Biological Activities

9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline, along with its structural analogs, has been the focus of various synthetic strategies due to its significant biological activities. Shibinskaya et al. (2010) synthesized a series of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, revealing their potent interferon inducers and antiviral properties with low toxicity. These compounds were synthesized using bromoethylisatin and 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline as intermediates, highlighting the role of bromo-substituted indoloquinoxalines in developing antiviral agents (Shibinskaya et al., 2010).

Anticancer and DNA Binding Properties

The indoloquinoxaline scaffold has also been explored for its anticancer potential. Gu et al. (2017) synthesized a series of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, investigating their antitumor activities and DNA binding properties. These studies underscore the scaffold's ability to intercalate DNA, a mechanism often leveraged in the design of anticancer drugs (Gu et al., 2017).

Photophysical and Electrochemical Properties

The structural uniqueness of indoloquinoxalines extends their application into materials science, particularly in the development of organic dyes and electronic materials. Thomas and Tyagi (2010) explored triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, characterized by their optical absorption, emission spectra, and electrochemical behavior. These compounds have potential applications in organic electronics due to their promising photophysical and electrochemical properties (Thomas & Tyagi, 2010).

Mécanisme D'action

Target of Action

The primary target of 9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .

Mode of Action

This compound interacts with its target, DNA, by intercalating into the DNA helix . This intercalation disrupts the processes that are vital for DNA replication , thereby exerting its pharmacological effects.

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects that include the inhibition of cell proliferation and potential cell death .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the disruption of DNA replication, which can lead to the inhibition of cell proliferation and potential cell death . This makes it a potential candidate for antiviral and cytotoxic activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and solubility can be affected by the solvent used

Orientations Futures

Given their wide range of biological properties and their potential as antitumor agents, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and testing their efficacy against various diseases .

Analyse Biochimique

Biochemical Properties

9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential, high solubility, and remarkable stability . It is known to interact with various biomolecules, including DNA . The nature of these interactions predominantly involves DNA intercalation , which can disrupt processes vital for DNA replication .

Cellular Effects

The cellular effects of this compound are largely due to its ability to intercalate into DNA . This can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its intercalation into DNA . This can lead to changes in gene expression and potentially inhibit or activate certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies .

Propriétés

IUPAC Name |

9-bromo-6-propan-2-ylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIZOGKNOGJPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

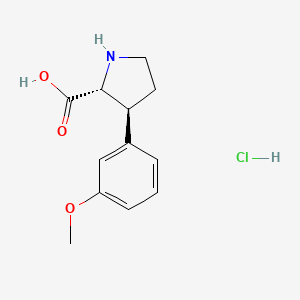

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)

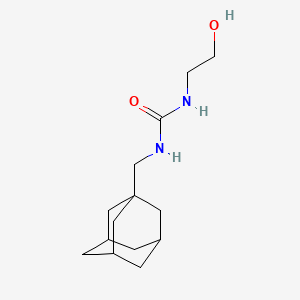

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)

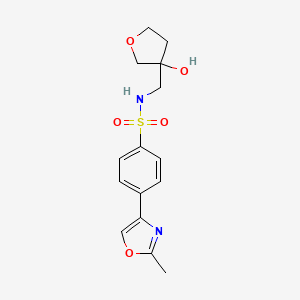

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)

![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)